molecular formula C12H17BN2O3 B597362 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid CAS No. 1217500-78-1

5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid

Cat. No.: B597362
CAS No.: 1217500-78-1
M. Wt: 248.089
InChI Key: RNZSJWFUMIMTKK-UHFFFAOYSA-N
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Description

5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid (CAS 1217500-78-1) is a high-purity, multifunctional aromatic boronic acid derivative of significant interest in advanced materials science and biochemical sensing research . With a molecular formula of C 12 H 17 BN 2 O 3 and a molecular weight of 248.09 g/mol, this compound integrates three distinct functional domains on a single benzene ring scaffold: a boronic acid group for diol complexation, a polymerizable acrylamido group, and a basic dimethylaminomethyl substituent . This sophisticated molecular architecture is engineered to facilitate the development of boronic acid-based polymeric systems. The primary research value of this compound lies in its unique mechanism of action. The boronic acid group exhibits a high affinity for diol-containing molecules, such as sugars and sialic acids, forming reversible covalent complexes with binding constants that make it exceptionally suitable for constructing glucose sensors and other diagnostic assays . The acrylamido moiety enables its incorporation into hydrogels, molecularly imprinted polymers (MIPs), and other functional materials via free-radical polymerization, allowing researchers to create solid-phase sensing platforms and smart drug delivery systems . The tertiary amine in the dimethylaminomethyl group provides a pH-responsive element and can act as an intramolecular Lewis base, potentially stabilizing the boronic acid-diol ester formation, which is crucial for operation under physiological conditions . This chemical is offered at 98% purity and requires storage in a refrigerator at 2-8°C . As a handling precaution, it is classified with the signal word "Warning" and may cause skin and eye irritation or be harmful if swallowed . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human and veterinary applications .

Properties

IUPAC Name

[2-[(dimethylamino)methyl]-5-(prop-2-enoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-4-12(16)14-10-6-5-9(8-15(2)3)11(7-10)13(17)18/h4-7,17-18H,1,8H2,2-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZSJWFUMIMTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)NC(=O)C=C)CN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675141
Record name {5-(Acryloylamino)-2-[(dimethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-78-1
Record name {5-(Acryloylamino)-2-[(dimethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid (commonly referred to as the compound ) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which makes them useful in various biochemical applications. The unique structure of this compound allows it to interact with biological molecules, influencing cellular processes and exhibiting therapeutic potential.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules:

  • Enzyme Inhibition : Boronic acids can act as enzyme inhibitors by forming stable complexes with active site residues. This inhibition can affect metabolic pathways and cellular signaling.
  • Receptor Modulation : The compound may modulate the activity of various receptors involved in cell signaling, contributing to its potential therapeutic effects.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of tumor suppressor pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of boronic acid derivatives, including this compound:

  • Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, a comparative study showed that compounds similar to this compound exhibited cytotoxic effects that were superior to traditional chemotherapeutics like chlorambucil and melphalan .
CompoundIC50 (µM)Cell Line
This compoundTBDMDA-MB-468
ChlorambucilTBDMDA-MB-468
MelphalanTBDMDA-MB-468

Mechanistic Studies

Mechanistic investigations revealed that treatment with this compound leads to the upregulation of key tumor suppressor genes such as p53 and p21, indicating a transcriptional mechanism that contributes to reduced tumor growth . Additionally, pharmacokinetic studies have shown favorable profiles for these compounds, suggesting rapid activation and reduced toxicity compared to established chemotherapeutics.

Case Studies

  • In Vivo Efficacy : A study involving athymic nude mice xenografted with MDA-MB-468 cells demonstrated that administration of this compound resulted in over 90% inhibition of tumor growth without significant toxicity to normal tissues .
  • Comparative Studies : Research comparing various boronic acid derivatives highlighted that modifications in the chemical structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on healthy cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Functional Group Variations

The compound is distinguished from analogs by its substituent arrangement and reactivity. Below is a comparative analysis:

Compound Substituent Groups Position Key Features Molecular Weight (g/mol) Primary Applications References
5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid Acrylamido, (dimethylamino)methyl ortho pH-responsive, polymerizable ~264.1 (calculated) Drug delivery hydrogels
5-Acrylamido-2-(hydroxymethyl)phenylboronic acid (APB) Acrylamido, hydroxymethyl ortho Hydrophilic, hydrogen-bonding capability ~235.0 Biomaterial crosslinking
2-Acrylamidophenylboronic acid Acrylamido ortho Simple structure, limited solubility ~191.0 Polymer synthesis
3-(Acrylamido)phenylboronic acid Acrylamido meta Altered binding kinetics ~191.0 Sensor development
2-Fluoro-5-(hydroxymethyl)phenylboronic acid Fluoro, hydroxymethyl ortho, para Enhanced diol-binding specificity ~183.9 Carbohydrate sensing

Notes:

  • Positional Effects: The ortho-substituted dimethylamino-methyl group in the target compound enhances steric accessibility for diol-binding compared to meta-substituted analogs, which may exhibit reduced binding efficiency .

Binding Affinity and pH Sensitivity

  • Diol-Binding: The boronic acid group binds cis-diols (e.g., sugars) reversibly. The dimethylamino-methyl group increases binding strength (Keq) compared to hydroxymethyl analogs (e.g., APB) due to intramolecular B-N interactions, which stabilize the boronate-diol complex .
  • pH Responsiveness: The tertiary amine in the dimethylamino group deprotonates at physiological pH (~7.4), enhancing hydrophilicity and modulating hydrogel swelling/deswelling behavior. This contrasts with non-amine analogs (e.g., 2-FPBA), which lack pH sensitivity .

Material Science

  • Polymerization : The acrylamido group facilitates copolymerization with acrylates, forming stable networks for tissue engineering scaffolds .

Q & A

Q. What are the recommended synthetic methods for preparing 5-acrylamido-2-((dimethylamino)methyl)phenylboronic acid and related boronic acid derivatives?

Synthesis of aminomethylphenylboronic acids often involves multi-step processes, including protection/deprotection strategies to avoid side reactions. For example, coupling acrylamido groups to boronic acid scaffolds may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or direct functionalization of pre-synthesized boronic acid intermediates. Key challenges include avoiding boroxine formation during purification and irreversible silica gel binding. Chromatographic purification under mild conditions (e.g., low-temperature flash chromatography) is recommended . A related compound, 4-(dimethylamino)phenylboronic acid, was synthesized via nucleophilic substitution followed by boronation, yielding 78% purity confirmed by 1H^1H and 13C^{13}C NMR .

Q. What analytical techniques are critical for characterizing boronic acid derivatives like this compound?

Multinuclear NMR spectroscopy (1H^1H, 11B^{11}B, 13C^{13}C) is essential for verifying boronic acid structure and binding interactions. For example, 11B^{11}B NMR can confirm boronic acid protonation states, while 13C^{13}C NMR tracks conjugation with acrylamido groups. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) should be used to assess purity, especially due to risks of anhydride formation or decomposition during storage .

Q. What are the primary research applications of this compound in biomedical sensing?

Boronic acids exhibit high affinity for diol-containing biomolecules like sialic acids (Sia) at physiological pH. This compound’s acrylamido group may enhance solubility and binding specificity, making it suitable for glucose monitoring or glycoprotein detection. Studies on analogous compounds (e.g., 3-(propionamido)phenylboronic acid) show binding constants (KK) of 37.6 M1^{-1} with Neu5Ac, outperforming monosaccharides like glucose (K=5.1M1K = 5.1 \, \text{M}^{-1}) .

Advanced Research Questions

Q. How do conflicting reports on boronic acid–sialic acid binding mechanisms impact experimental design?

Two mechanistic hypotheses exist: (1) interaction with the glycerol tail (C-7/C-8) of Neu5Ac via hydrogen bonding (Otsuka et al., K=37.6M1K = 37.6 \, \text{M}^{-1}) and (2) binding to the α-hydroxycarboxylate unit (C-1/C-2) at pH < 8 (Djanashvili et al., K=11.6M1K = 11.6 \, \text{M}^{-1}). To resolve this, researchers should perform pH-dependent 11B^{11}B/13C^{13}C NMR titrations and density functional theory (DFT) simulations to map binding sites. Contradictions may arise from differences in Neu5Ac conformation (free vs. protein-bound) or buffer conditions .

Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this boronic acid derivative?

Key factors include:

  • Catalyst selection : Pd(OAc)2_2 with ligands like XPhos enhances coupling efficiency for sterically hindered aryl boronic acids.
  • Base choice : NaHCO3_3 minimizes boronic acid decomposition compared to stronger bases.
  • Solvent system : 2-methyltetrahydrofuran improves solubility of hydrophobic intermediates.
    A study using 3-methyl-4-borylaniline achieved 51% yield under these conditions, confirmed by chromatography and ESI-MS .

Q. How should contradictory binding constant data for boronic acid–saccharide interactions be addressed?

Variability in reported KK values (e.g., 37.6 vs. 11.6 M1^{-1} for Neu5Ac) may stem from pH, temperature, or competing ions. Standardize assays using isothermal titration calorimetry (ITC) under controlled conditions (25°C, pH 7.4, 150 mM NaCl). Validate results with orthogonal methods like surface plasmon resonance (SPR) .

Q. What safety protocols are critical when handling this compound?

Refer to SDS guidelines for boronic acids:

  • PPE : Nitrile gloves, lab coat, and eye protection (ANSI Z87.1-compliant goggles).
  • Storage : Inert atmosphere (N2_2), 0–6°C, away from oxidizers.
  • Spill management : Neutralize with damp sand, collect in sealed containers, and avoid aqueous runoff .

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